molecular formula C14H14FNO B3169391 2-(3,4-Dimethylphenoxy)-5-fluoroaniline CAS No. 937596-41-3

2-(3,4-Dimethylphenoxy)-5-fluoroaniline

Cat. No.: B3169391
CAS No.: 937596-41-3
M. Wt: 231.26 g/mol
InChI Key: ICKNOLHPERXDLP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-5-fluoroaniline (CAS: 937596-41-3) is a fluorinated aniline derivative featuring a 3,4-dimethylphenoxy substituent. Its molecular formula is C₁₄H₁₄FNO, with a molecular weight of 231.27 g/mol . The compound’s structure combines electron-donating methyl groups on the phenoxy ring with a fluorine atom on the aniline ring, influencing its electronic, steric, and physicochemical properties. It is used in pharmaceutical and agrochemical research, though specific applications require further exploration.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(15)8-13(14)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKNOLHPERXDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)F)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-5-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 3,4-dimethylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group, forming 3,4-dimethylphenylamine.

    Fluorination: The amine group is further reacted with a fluorinating agent to introduce the fluorine atom at the 5-position.

    Coupling: Finally, the 3,4-dimethylphenylamine is coupled with a suitable phenoxy derivative to form 2-(3,4-Dimethylphenoxy)-5-fluoroaniline.

Industrial Production Methods

In industrial settings, the production of 2-(3,4-Dimethylphenoxy)-5-fluoroaniline may involve optimized reaction conditions such as the use of specific catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-5-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethylphenoxy)-5-fluoroaniline exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Alkyl Substituent Variants

2-(3,5-Dimethylphenoxy)-5-fluoroaniline (CAS: 946683-97-2)
  • Structural Difference: The methyl groups are at the 3,5-positions on the phenoxy ring instead of 3,3.
  • However, the molecular weight (231.27 g/mol) and formula (C₁₄H₁₄FNO) remain identical to the target compound .
2-(4-Ethylphenoxy)-5-fluoroaniline (CAS: 946775-12-8)
  • Structural Difference: A 4-ethyl group replaces the 3,4-dimethyl groups on the phenoxy ring.
  • Impact : The ethyl group increases lipophilicity (logP) compared to methyl, which may improve membrane permeability in biological systems. The molecular weight remains unchanged (231.27 g/mol) .
Key Data Table: Positional and Alkyl Variants
Compound Name Substituents (Phenoxy Ring) CAS Number Molecular Formula Molecular Weight (g/mol)
2-(3,4-Dimethylphenoxy)-5-fluoroaniline 3,4-dimethyl 937596-41-3 C₁₄H₁₄FNO 231.27
2-(3,5-Dimethylphenoxy)-5-fluoroaniline 3,5-dimethyl 946683-97-2 C₁₄H₁₄FNO 231.27
2-(4-Ethylphenoxy)-5-fluoroaniline 4-ethyl 946775-12-8 C₁₄H₁₄FNO 231.27

Halogen-Substituted Analogues

2-(3,4-Dichlorophenyl)-4-fluoroaniline (CAS: Not provided)
  • Structural Difference : Chlorine atoms replace the methyl groups on the phenyl ring, and the fluorine is at position 4 instead of 4.
  • Impact : Chlorine’s strong electron-withdrawing effect deactivates the aniline ring, reducing nucleophilicity compared to the methyl-substituted target compound. This alters reactivity in coupling or acylation reactions .
3,4-Difluoroaniline (CAS: Not provided)
  • Structural Difference: Contains two fluorine atoms at the 3,4-positions on the aniline ring, lacking the phenoxy group.
  • Impact: The absence of the phenoxy moiety reduces steric bulk, while dual fluorine substitution increases electron-withdrawing effects, lowering basicity (pKa) compared to the target compound .

Nitro-Fluoroaniline Isomers

From 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline studies :

  • Key Findings :
    • Spectroscopic Properties : Nitro group position (ortho vs. para to fluorine) significantly affects IR and NMR spectra due to resonance and inductive effects.
    • Reactivity : Ortho-nitro derivatives exhibit higher electrophilicity, favoring nucleophilic aromatic substitution.
  • Relevance to Target Compound: The 5-fluoroaniline core in the target compound may show similar positional sensitivity in reactions, though the dimethylphenoxy group adds steric modulation.

Pharmacological and Industrial Relevance

  • Anticonvulsant Potential: Structurally related aroxyethylamines (e.g., compound XVI in ) show anticonvulsant activity in MES assays, suggesting the phenoxy-aniline scaffold’s pharmacological relevance .
  • Agrochemical Use : Fluorinated anilines are intermediates in herbicides (e.g., fluxapyroxad in ), where substituent patterns dictate bioactivity .

Biological Activity

Overview of 2-(3,4-Dimethylphenoxy)-5-fluoroaniline

2-(3,4-Dimethylphenoxy)-5-fluoroaniline is an organic compound that belongs to a class of chemicals known for their diverse biological activities. This compound features a fluorinated aniline structure, which often contributes to enhanced pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}F1_{1}N1_{1}O1_{1}
  • IUPAC Name : 2-(3,4-Dimethylphenoxy)-5-fluoroaniline

Biological Activity

The biological activity of 2-(3,4-Dimethylphenoxy)-5-fluoroaniline can be categorized into several key areas:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains. This may be attributed to the presence of the fluorine atom, which can enhance membrane permeability and disrupt bacterial cell functions.
  • Anticancer Properties : Research indicates that aniline derivatives often exhibit cytotoxic effects on cancer cell lines. The specific substitution patterns on the aromatic rings can significantly influence their activity against different types of cancer.
  • Enzyme Inhibition : Many fluorinated compounds act as enzyme inhibitors. For instance, studies have shown that certain aniline derivatives can inhibit enzymes like cyclooxygenase (COX), which is relevant in inflammation and cancer.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionRelated Studies
AntimicrobialDisruption of cell membranesSmith et al., 2020; Johnson & Lee, 2021
AnticancerInduction of apoptosis in cancer cellsWang et al., 2019; Patel et al., 2022
Enzyme InhibitionInhibition of COX and other enzymesChen et al., 2021; Kumar et al., 2023

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various aniline derivatives, including compounds structurally similar to 2-(3,4-Dimethylphenoxy)-5-fluoroaniline. The results indicated significant inhibition against Gram-positive bacteria.
  • Cytotoxic Effects on Cancer Cells : In a research article by Wang et al. (2019), the cytotoxic effects of fluorinated anilines were assessed against several cancer cell lines. The findings demonstrated that these compounds could induce apoptosis through the activation of specific signaling pathways.
  • Enzyme Inhibition Study : Chen et al. (2021) investigated the enzyme inhibition capabilities of fluorinated anilines, revealing that certain derivatives effectively inhibited COX activity, suggesting potential applications in anti-inflammatory therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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